![molecular formula C23H20N6O2 B6441197 6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline CAS No. 2549051-17-2](/img/structure/B6441197.png)
6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Riociguat is an approved drug for treating pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH) . It acts as a soluble guanylate cyclase (sGC) stimulator , increasing cyclic guanosine monophosphate (cGMP) levels and promoting vasodilation in pulmonary vessels .
- Researchers have explored pyrimidinamine derivatives , including those based on the pyrimidifen template . These compounds exhibit excellent fungicidal activity , making them potential candidates for antifungal drug development .
- Novel substituted N-(pyridin-3-yl)pyrimidin-2-yl)benzamide derivatives were designed and synthesized. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Such research contributes to combating tuberculosis .
- In the pursuit of anti-cancer agents , scientists have investigated 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives . These compounds were designed, synthesized, and evaluated as potent Nur77 modulators with potential implications for cancer therapy .
- 6-methyl-N1-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine is an intermediate in the synthesis of tyrosine kinase inhibitors . These inhibitors play a crucial role in cancer treatment by targeting specific signaling pathways .
Pulmonary Hypertension (PH) Treatment
Fungicidal Activity
Anti-Tubercular Agents
Nur77-Targeting Anti-Cancer Agents
Tyrosine Kinase Inhibition
Wirkmechanismus
Target of Action
The primary target of 6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline is the tyrosine kinase receptor . Tyrosine kinases play a crucial role in the regulation of various cellular processes, including cell division, differentiation, and apoptosis. By targeting these receptors, the compound can modulate signaling pathways that are often dysregulated in diseases such as cancer .
Mode of Action
This compound interacts with the tyrosine kinase receptor by binding to its ATP-binding site. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the signaling cascade that promotes cell proliferation and survival is disrupted, leading to reduced tumor growth and increased apoptosis of cancer cells .
Biochemical Pathways
The inhibition of tyrosine kinase activity affects several key biochemical pathways, including the PI3K/AKT and MAPK/ERK pathways. These pathways are critical for cell survival, growth, and proliferation. By blocking these pathways, the compound induces cell cycle arrest and promotes apoptosis, thereby exerting its anti-cancer effects .
Pharmacokinetics
The pharmacokinetics of 6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally and exhibits good bioavailability. It is metabolized primarily in the liver by cytochrome P450 enzymes and is excreted via the kidneys. The compound’s half-life allows for sustained therapeutic levels with appropriate dosing .
Result of Action
At the molecular level, the compound’s action results in the inhibition of tyrosine kinase activity, leading to decreased phosphorylation of downstream targets. This results in the suppression of cell proliferation and induction of apoptosis. At the cellular level, these effects translate to reduced tumor growth and potentially improved outcomes in cancer therapy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability and efficacy. For instance, the compound is stable at physiological pH but may degrade in highly acidic or basic conditions. Additionally, interactions with other drugs or biomolecules can affect its binding affinity and overall effectiveness .
Eigenschaften
IUPAC Name |
[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2/c30-22(17-1-2-20-21(13-17)26-10-9-25-20)29-11-5-19(6-12-29)31-23-27-14-18(15-28-23)16-3-7-24-8-4-16/h1-4,7-10,13-15,19H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRZDCZNLWEKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=CC5=NC=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.